4-Fluoroiodobenzene-13C6
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Overview
Description
4-Fluoroiodobenzene-13C6 is a compound where the benzene ring is substituted with both fluorine and iodine atoms, and the carbon atoms in the benzene ring are labeled with the isotope carbon-13. This labeling makes it particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroiodobenzene-13C6 typically involves the halogenation of benzene derivatives. One common method is the iodination of fluorobenzene using iodine and a suitable oxidizing agent under controlled conditions. The carbon-13 labeling is achieved by using carbon-13 labeled benzene as the starting material .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroiodobenzene-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in cross-coupling reactions with palladium catalysts to form carbon-carbon and carbon-nitrogen bonds.
Oxidation and Reduction: Though less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
4-Fluoroiodobenzene-13C6 is extensively used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of metabolic pathways using carbon-13 labeling.
Medicine: In drug development and pharmacokinetics to trace the distribution and metabolism of drugs.
Industry: In the production of radiolabeled compounds for imaging and diagnostic purposes
Mechanism of Action
The mechanism of action of 4-Fluoroiodobenzene-13C6 involves its incorporation into larger molecules where it can act as a tracer. The carbon-13 labeling allows for precise tracking of the compound through various biological pathways using techniques like NMR spectroscopy. This helps in understanding the pharmacokinetics and metabolic profiles of drugs .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroiodobenzene: The non-labeled version of the compound.
4-Bromofluorobenzene: Another halogenated benzene derivative.
4-Chlorofluorobenzene: Similar structure with chlorine instead of iodine
Uniqueness
The uniqueness of 4-Fluoroiodobenzene-13C6 lies in its carbon-13 labeling, which makes it an invaluable tool in research applications requiring precise tracking and quantitation. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific studies .
Properties
Molecular Formula |
C6H4FI |
---|---|
Molecular Weight |
227.955 g/mol |
IUPAC Name |
1-fluoro-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4FI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
KGNQDBQYEBMPFZ-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1F)I |
Canonical SMILES |
C1=CC(=CC=C1F)I |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.